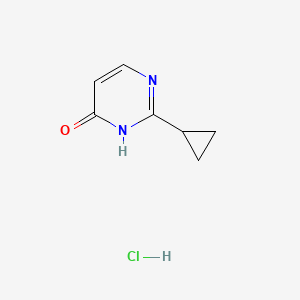
Methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H10N2O4S2 and its molecular weight is 310.34. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Decomposition and Synthetic Applications
Photochemical Decomposition
Sulfamethoxazole, a compound with a somewhat related structure, exhibits significant photolability, resulting in multiple photoproducts through photoisomerization and other reactions. This highlights a pathway for investigating the photochemical behavior of similar sulfur-containing heterocycles (Wei Zhou & D. Moore, 1994).
Synthetic Building Blocks
Molecules such as benzo[d]thiazole, which share a core similarity with the compound , serve as key building blocks in drug discovery. Their structural versatility allows for extensive chemical modifications, illustrating the potential for creating diverse and bioactive molecules (Martina Durcik et al., 2020).
Photodynamic Therapy and Anti-inflammatory Agents
Photodynamic Therapy
New zinc phthalocyanine compounds, substituted with benzenesulfonamide derivatives containing a Schiff base, have been synthesized for their notable singlet oxygen quantum yield. This makes them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating the relevance of sulfur-containing heterocycles in medicinal applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anti-inflammatory Agents
A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and investigated for their analgesic and anti-inflammatory activity. The study demonstrates the potential of sulfur-containing heterocycles in developing new analgesic and anti-inflammatory drugs (P. D. Gokulan et al., 2012).
Catalysis and Green Synthesis
Catalysis
The use of Bts-protected amino acid chlorides in the synthesis of complex peptides, including a hindered cyclosporin subunit, highlights innovative approaches in peptide synthesis. This showcases the potential utility of sulfur-containing compounds in catalysis and synthesis methodologies (E. Vedejs & C. Kongkittingam, 2000).
Green Synthesis
Microwave-assisted, catalyst-free green synthesis demonstrates an efficient and environmentally friendly approach to synthesizing novel compounds. This method, applied to methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, underscores the potential for using similar methodologies for the synthesis of related sulfur-containing heterocycles (Ajmal R. Bhat, Aabid H. Shalla, & Rajendra S. Dongre, 2015).
properties
IUPAC Name |
methyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c1-16-11(15)9-10(13)14(12(19)20-9)6-2-3-7-8(4-6)18-5-17-7/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGKLNILLNWYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)





![1-(4-fluorophenyl)-4-[(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2688240.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)
![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)


![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/no-structure.png)
![5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2688251.png)